(2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
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Overview
Description
(2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is a complex organic compound with a unique structure that includes a fluorophenyl group, a tetrahydroquinoline core, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the fluorophenyl group, and the esterification to form the acetate. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the tetrahydroquinoline core reacts with a fluorophenyl acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the tetrahydroquinoline core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-[(4-chlorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- (2R,4S)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- (2R,4S)-1-[(4-methylphenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Uniqueness
The presence of the fluorophenyl group in (2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. These properties can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H20FNO3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
[(2R,4S)-1-(4-fluorobenzoyl)-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H20FNO3/c1-12-4-9-18-17(10-12)19(25-14(3)23)11-13(2)22(18)20(24)15-5-7-16(21)8-6-15/h4-10,13,19H,11H2,1-3H3/t13-,19+/m1/s1 |
InChI Key |
LRROHALQWBUVAI-YJYMSZOUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C(N1C(=O)C3=CC=C(C=C3)F)C=CC(=C2)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=C(C=C3)F)C=CC(=C2)C)OC(=O)C |
Origin of Product |
United States |
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